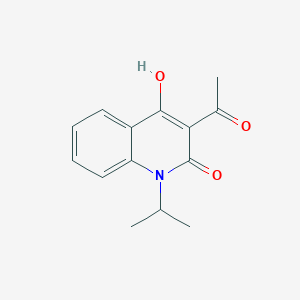

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Vue d'ensemble

Description

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, may exhibit unique properties due to its specific functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone typically involves the following steps:

Starting Materials: The synthesis may start with a quinoline derivative.

Acetylation: Introduction of the acetyl group at the 3-position.

Hydroxylation: Introduction of the hydroxyl group at the 4-position.

Isopropylation: Introduction of the isopropyl group at the 1-position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, specific solvents, and controlled reaction conditions.

Analyse Des Réactions Chimiques

Condensation Reactions

The 3-acetyl group undergoes nucleophilic condensation reactions with amines, hydrazines, and hydroxylamines:

For example, reaction with hydrazine hydrate produces 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone hydrazide, confirmed by NMR:

Cyclization to Heterocycles

The hydrazide intermediate reacts with triethyl orthoformate to form 1,3,4-oxadiazole derivatives:

text**[Procedure](pplx://action/followup)**: Hydrazide (1.0 mmol) + triethyl orthoformate (12 mmol) + acetic acid → reflux at 104°C for 5 h. **[Product](pplx://action/followup)**: 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one. **[Key Data](pplx://action/followup)**: - \( ^{13}C \) NMR: δ 155.4 (C=N), 163.6 (C=O) - MS: m/z 264.27 (M + Na)+ [2]

Alkaline Hydrolysis

The ester derivatives of related quinolinones undergo saponification to carboxylic acids under basic conditions:

text**[Example](pplx://action/followup)**: 3-[2-oxoquinolin-1(2H)-yl]propanoate → 3-[2-oxoquinolin-1(2H)-yl]propanoic acid **[Conditions](pplx://action/followup)**: NaOH (10 mmol) in ethanol, RT, 15 min → 91% yield [2].

Acylation and Alkylation

The 4-hydroxy group participates in Friedel–Crafts-type reactions and nucleophilic substitutions:

| Reaction | Reagent | Product |

|---|---|---|

| Friedel–Crafts | Diphenyl ether, reflux | Benzoylquinolin-4(1H)-one derivatives |

| Nucleophilic substitution | Halogenated anilines | Halogen-substituted quinolones |

Electron-withdrawing substituents on aromatic amines enhance yields (e.g., 76% for nitro-substituted derivatives) .

Mechanistic Insights

-

Steric Effects : The isopropyl group at N1 influences reaction rates by hindering nucleophilic attack at adjacent positions .

-

Electronic Effects : The 4-hydroxy group activates the quinolinone ring for electrophilic substitution, directing reactions to the C3 and C5 positions .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting .

-

Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

This compound’s versatility in forming hydrazides, oximes, and heterocycles makes it valuable for pharmaceutical and materials science applications. Future studies could explore its catalytic behavior or bioactivity modulation through targeted substitutions.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity

The compound has been identified as a potential candidate for anticancer therapies. Research indicates that derivatives of quinolinones, including 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, exhibit significant inhibitory effects on various receptor tyrosine kinases, particularly the PDGF receptor family. These receptors are involved in cell proliferation and differentiation, making them critical targets for cancer treatment . The inhibition of these pathways can lead to reduced tumor growth and metastasis.

2. Antimicrobial Properties

Studies have shown that quinolinone derivatives possess antimicrobial activity against a range of pathogens. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common fungal strains . This suggests potential applications in developing new antimicrobial agents.

Chemical Synthesis and Transformation

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the use of acetic anhydride in the presence of specific catalysts to facilitate the formation of the quinolinone structure . The efficiency of these synthesis methods can significantly impact the yield and purity of the final product, which is crucial for its application in pharmaceutical formulations.

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The acetyl and hydroxyl groups may play a role in binding to active sites or interacting with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-hydroxy-2(1H)-quinolinone: Lacks the acetyl and isopropyl groups.

3-acetyl-2(1H)-quinolinone: Lacks the hydroxyl and isopropyl groups.

1-isopropyl-2(1H)-quinolinone: Lacks the acetyl and hydroxyl groups.

Uniqueness

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in other quinolinone derivatives.

Activité Biologique

3-Acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is a derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

This structure features an acetyl group and a hydroxyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl and acetyl groups enhances its binding affinity to active sites, potentially leading to inhibition or modulation of enzymatic activity.

Antioxidant Activity

Research has shown that quinolinone derivatives exhibit significant antioxidant properties. A study indicated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of quinolinone derivatives. For instance, a recent investigation demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest . The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Anti-inflammatory Activity

The compound has also been reported to possess anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Study on Anticancer Effects

In a controlled study, researchers evaluated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µM. The mechanism involved activation of apoptotic pathways as confirmed by increased caspase activity and DNA fragmentation assays .

Study on Antioxidant Activity

A separate study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed that this compound had a DPPH scavenging activity comparable to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.

Propriétés

IUPAC Name |

3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNKIEZLTTZRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320550 | |

| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819036 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860649-18-9 | |

| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.